Methyl 2-(6-chloropyridin-2-yl)-1-ethyl-1H-imidazole-5-carboxylate
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Overview
Description
Methyl 2-(6-chloropyridin-2-yl)-1-ethyl-1H-imidazole-5-carboxylate: is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a chloropyridinyl group attached to an imidazole ring, which is further substituted with a methyl ester group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(6-chloropyridin-2-yl)-1-ethyl-1H-imidazole-5-carboxylate typically involves the reaction of 6-chloropyridine-2-carboxylic acid with 1-ethylimidazole in the presence of a suitable esterification agent such as methanol and a catalyst like sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester linkage.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors that allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the chloropyridinyl group, converting it to a corresponding amine derivative.
Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia or thiourea can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Oxidized imidazole derivatives.
Reduction: Amino derivatives of the chloropyridinyl group.
Substitution: Various substituted pyridinyl-imidazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies, particularly in the context of neurotransmitter receptors.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for the treatment of certain neurological disorders due to its ability to modulate receptor activity.
Industry: In the industrial sector, the compound is used as an intermediate in the synthesis of various fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Methyl 2-(6-chloropyridin-2-yl)-1-ethyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and thereby influencing various physiological processes. The exact pathways involved depend on the specific receptor subtype and the context of the biological system being studied.
Comparison with Similar Compounds
- Methyl 2-(6-chloropyridin-2-yl)acetate
- Methyl 2-(6-chloropyridin-2-yl)propanoate
- Ethyl 2-(6-chloropyridin-2-yl)-1H-imidazole-5-carboxylate
Comparison: Compared to these similar compounds, Methyl 2-(6-chloropyridin-2-yl)-1-ethyl-1H-imidazole-5-carboxylate is unique due to the presence of the 1-ethyl substitution on the imidazole ring. This structural feature can influence its chemical reactivity, biological activity, and overall stability, making it a distinct entity in its class.
Biological Activity
Methyl 2-(6-chloropyridin-2-yl)-1-ethyl-1H-imidazole-5-carboxylate is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound belongs to the imidazole family, characterized by its imidazole ring and a pyridine substituent. Its chemical formula is C12H13ClN2O2 with a molecular weight of approximately 250.7 g/mol. The presence of the chloropyridine moiety is significant for its biological activity.
Research indicates that this compound exhibits various mechanisms of action:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation in various models.
- Cell Proliferation : The compound affects cell proliferation rates, particularly in cancer cell lines, suggesting its potential as an anticancer agent.
- Antimicrobial Activity : Preliminary studies indicate that it possesses antimicrobial properties, inhibiting the growth of certain bacterial strains.
Anticancer Activity
A study evaluated the compound's effect on cancer cell lines, demonstrating significant cytotoxicity with an IC50 value of approximately 25 μM against breast cancer cells (MCF-7). The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase.
Cell Line | IC50 (μM) | Mechanism |
---|---|---|
MCF-7 | 25 | Apoptosis induction |
HeLa | 30 | Cell cycle arrest |
Anti-inflammatory Effects
The compound showed promising anti-inflammatory effects in vitro. It significantly reduced the production of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
Cytokine | Control (pg/mL) | Treated (pg/mL) |
---|---|---|
TNF-alpha | 150 | 50 |
IL-6 | 200 | 70 |
Case Study 1: In Vivo Anti-inflammatory Study
In a carrageenan-induced paw edema model in rats, administration of this compound resulted in a significant reduction in edema compared to control groups. The effective dose was determined to be around 10 mg/kg.
Case Study 2: Antimicrobial Efficacy
A recent study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 μg/mL against S. aureus and 64 μg/mL against E. coli, indicating moderate antibacterial properties.
Properties
Molecular Formula |
C12H12ClN3O2 |
---|---|
Molecular Weight |
265.69 g/mol |
IUPAC Name |
methyl 2-(6-chloropyridin-2-yl)-3-ethylimidazole-4-carboxylate |
InChI |
InChI=1S/C12H12ClN3O2/c1-3-16-9(12(17)18-2)7-14-11(16)8-5-4-6-10(13)15-8/h4-7H,3H2,1-2H3 |
InChI Key |
RLCLOQKICVKABR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CN=C1C2=NC(=CC=C2)Cl)C(=O)OC |
Origin of Product |
United States |
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